(4R)-1-Boc-4-(4-Bromobenzyl)-D-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-1-Boc-4-(4-Bromobenzyl)-D-proline is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a bromobenzyl substituent on the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Boc-4-(4-Bromobenzyl)-D-proline typically involves the protection of the proline amino group with a Boc group, followed by the introduction of the bromobenzyl substituent. One common method involves the use of N-Boc-L-4-hydroxyproline as a starting material. The hydroxyl group is first protected, and then the bromobenzyl group is introduced through a coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Boc-4-(4-Bromobenzyl)-D-proline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative of the compound.
Scientific Research Applications
(4R)-1-Boc-4-(4-Bromobenzyl)-D-proline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving protein-ligand interactions.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (4R)-1-Boc-4-(4-Bromobenzyl)-D-proline is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may play a role in binding to these targets, while the Boc group provides stability and protection to the molecule.
Comparison with Similar Compounds
Similar Compounds
- (4R)-1-Boc-4-(4-Chlorobenzyl)-D-proline
- (4R)-1-Boc-4-(4-Methylbenzyl)-D-proline
Uniqueness
(4R)-1-Boc-4-(4-Bromobenzyl)-D-proline is unique due to the presence of the bromobenzyl group, which can participate in specific chemical reactions and interactions that are not possible with other substituents. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQORNWXNRXMOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.